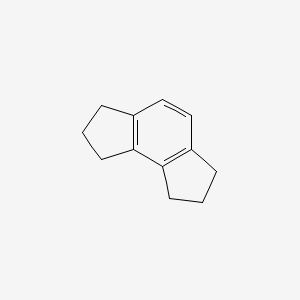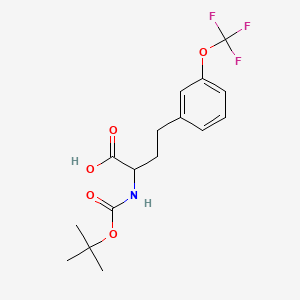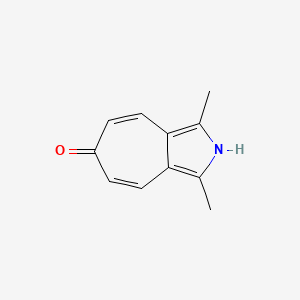
Terphenyl, nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Terphenyl, nitro-: is a derivative of terphenyl, an aromatic hydrocarbon consisting of three benzene rings connected in a linear arrangement. The nitro group (-NO₂) attached to the terphenyl structure significantly alters its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nitro-terphenyl typically involves the nitration of terphenyl. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group into the terphenyl molecule. The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to achieve the desired substitution pattern .
Industrial Production Methods: Industrial production of nitro-terphenyl may involve large-scale nitration processes using similar reagents but optimized for efficiency and safety. The process may include steps for purification and isolation of the final product to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Nitro-terphenyl undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH₂) using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Reduction: Common reagents include hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under conditions that favor electrophilic substitution.
Major Products:
Reduction: The major product is the corresponding amino-terphenyl.
Substitution: Depending on the substituent introduced, various derivatives of terphenyl can be formed.
Scientific Research Applications
Chemistry: Nitro-terphenyl is used as a precursor in the synthesis of various organic compounds. Its unique structure and reactivity make it valuable in the development of new materials and chemical intermediates .
Biology and Medicine: Research has explored the potential biological activities of nitro-terphenyl derivatives, including antimicrobial and cytotoxic properties. These compounds are investigated for their potential use in drug development and therapeutic applications .
Industry: In the industrial sector, nitro-terphenyl is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in material science and manufacturing .
Mechanism of Action
The mechanism of action of nitro-terphenyl involves its ability to undergo various chemical transformations. The nitro group is highly reactive and can participate in redox reactions, leading to the formation of different functional groups. These transformations can affect the compound’s interaction with biological targets, influencing its biological activity .
Comparison with Similar Compounds
Nitrobenzene: A simpler aromatic compound with a single nitro group attached to a benzene ring.
Dinitrobenzene: Contains two nitro groups attached to a benzene ring, offering different reactivity and properties.
Trinitrotoluene (TNT): A well-known explosive with three nitro groups attached to a toluene molecule.
Uniqueness: Nitro-terphenyl’s uniqueness lies in its structure, consisting of three benzene rings with a nitro group. This arrangement provides distinct chemical and physical properties compared to simpler nitro compounds.
Properties
CAS No. |
86695-75-2 |
|---|---|
Molecular Formula |
C18H13NO2 |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
1-nitro-2,3-diphenylbenzene |
InChI |
InChI=1S/C18H13NO2/c20-19(21)17-13-7-12-16(14-8-3-1-4-9-14)18(17)15-10-5-2-6-11-15/h1-13H |
InChI Key |
NCLFUYHKSVQSKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Oxo-4-[2-[3-(4-propan-2-yloxyphenyl)propanoyl]hydrazinyl]butanoic acid](/img/structure/B14167448.png)
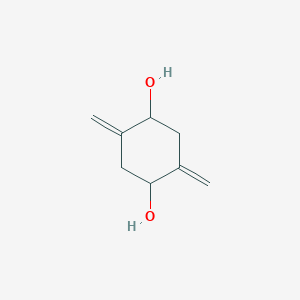
![2-methyl-N-(3-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14167454.png)
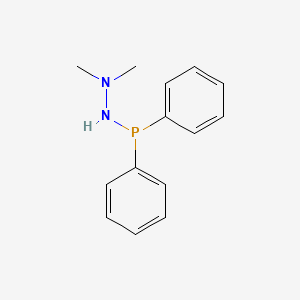

![Acetamide, N,N'-[2-[[2-[bis[(4-methoxyphenyl)methyl]amino]-4,6-diethoxy-5-pyrimidinyl]thio]-4,6-pyrimidinediyl]bis-](/img/structure/B14167480.png)

![Urea, N-(2,6-dichlorophenyl)-N'-[3-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-piperidinyl]phenyl]-](/img/structure/B14167493.png)


